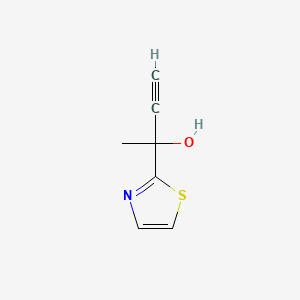

2-(Thiazol-2-yl)but-3-yn-2-ol

Descripción

Contextualization within Alkynyl Alcohol Chemistry

Alkynyl alcohols, also known as propargylic alcohols, are a class of organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond. wikipedia.org The presence of these two reactive functional groups on a single scaffold makes them versatile intermediates in organic synthesis. They can undergo a wide array of chemical transformations, including addition reactions, oxidations, reductions, and rearrangements. acs.orgrsc.orgchemistrysteps.com

The alkynylation reaction, which involves the addition of a terminal alkyne to a carbonyl group, is a fundamental method for the synthesis of propargylic alcohols. wikipedia.org The resulting α-ethynyl alcohols are valuable precursors for a variety of more complex molecules. wikipedia.org The reactivity of the alkyne and alcohol functionalities allows for their participation in diverse synthetic strategies, such as click chemistry and cycloaddition reactions, enabling the construction of intricate molecular architectures. smolecule.com

Significance of the Thiazole (B1198619) Moiety in Organic Synthesis and Medicinal Chemistry Scaffolds

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. fabad.org.trnih.govnih.gov This structural motif is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.gov Thiazole derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among others. fabad.org.trnih.govkuey.net

The aromatic nature of the thiazole ring allows for various chemical modifications, making it an attractive core for the design and synthesis of new therapeutic agents. nih.govresearchgate.net The presence of heteroatoms provides sites for hydrogen bonding and other intermolecular interactions, which are crucial for the binding of molecules to biological targets. nih.gov In fact, the thiazole scaffold is found in over 18 FDA-approved drugs, highlighting its clinical importance. fabad.org.trresearchgate.net

Overview of Research Trajectories for 2-(Thiazol-2-yl)but-3-yn-2-ol

Research involving this compound is primarily focused on its utility as a versatile building block in organic synthesis and its potential applications in medicinal chemistry. smolecule.com Its bifunctional nature allows it to serve as a starting material for the creation of more elaborate molecules with potential biological activity. smolecule.com For instance, it has been utilized in the synthesis of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. smolecule.com

In the realm of medicinal chemistry, the compound has been investigated for its role as an inhibitor of NF-kB inducing kinase (NIK), a key enzyme in the non-canonical NF-kB signaling pathway that regulates immune responses. smolecule.com By inhibiting NIK, this compound has shown potential in modulating inflammatory responses. smolecule.com

Interdisciplinary Relevance and Emerging Research Frontiers

The unique combination of a thiazole ring and an alkynyl alcohol in this compound opens up possibilities for its application in various interdisciplinary fields. In materials science, alkynols can serve as precursors for the synthesis of functional polymers with unique properties. smolecule.com The specific characteristics of polymers derived from this compound would depend on the polymerization conditions and any co-monomers used.

Emerging research is likely to explore the full synthetic potential of this molecule, developing new methodologies to access a wider range of derivatives. Furthermore, its biological activity as a NIK inhibitor warrants further investigation for potential therapeutic applications in inflammatory diseases. smolecule.com The exploration of its structure-activity relationship could lead to the design of more potent and selective inhibitors.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇NOS |

| Molecular Weight | 153.2 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.cn |

| CAS Number | 1202769-68-3 sigmaaldrich.com |

| Enantiomer (R) CAS | 1202769-72-9 sigmaaldrich.cn |

| Enantiomer (S) CAS | 1202769-70-7 chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-thiazol-2-yl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFOOAPKUJAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Thiazol 2 Yl but 3 Yn 2 Ol and Its Analogs

Established Synthetic Pathways and Adaptations

The construction of 2-(Thiazol-2-yl)but-3-yn-2-ol is logically approached by forming the carbon-carbon bond between the thiazole (B1198619) precursor and the alkyne. This is most commonly achieved through the nucleophilic addition of an acetylide to a ketone.

Alkynylation Reactions in the Synthesis of α-Alkynyl Alcohols

The core transformation in the synthesis of this compound is the alkynylation of a carbonyl group. This reaction class involves the addition of a terminal alkyne to an aldehyde or ketone to form a propargylic alcohol. For the synthesis of the target tertiary alcohol, the key precursors are 2-acetylthiazole (B1664039) and an ethynyl (B1212043) anion equivalent.

The general process involves the deprotonation of a terminal alkyne, such as acetylene, using a strong base to form a highly nucleophilic metal acetylide. This acetylide then attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product |

|---|---|---|---|

| Ethyne (HC≡CH) | 1. Strong Base (e.g., n-BuLi, RMgX) 2. H₃O⁺ Workup |

Introduction of the Thiazole Moiety in the Synthetic Sequence

There are two primary retrosynthetic strategies for incorporating the thiazole ring:

Alkynylation of a Pre-formed Thiazole: This is the most direct approach, where commercially available or readily synthesized 2-acetylthiazole serves as the ketone precursor. nih.govacs.orggoogle.com The synthesis of 2-acetylthiazole itself can be accomplished through various routes, such as the reaction of 2-bromothiazole (B21250) with butyllithium (B86547) followed by ethyl acetate. google.com

Construction of the Thiazole Ring: An alternative pathway involves forming the thiazole ring onto a molecule that already contains the α-alkynyl alcohol framework. A classic method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. asianpubs.orgresearchgate.netnih.govbepls.comnih.govnih.gov In this context, a hypothetical precursor like 4-chloro-3-hydroxy-3-methylpent-1-yne could be reacted with thioformamide (B92385) to construct the target molecule.

While the Hantzsch synthesis is versatile, the first approach is generally more convergent and practical, given the availability of 2-substituted thiazole precursors. bepls.comnih.gov

Specific Reaction Conditions and Reagent Systems Employed

The choice of base and solvent is critical for the successful deprotonation of the alkyne without undesirable side reactions. Organolithium reagents, such as n-butyllithium (n-BuLi), in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (-78 °C) are commonly employed to generate lithium acetylides. Grignard reagents (RMgX) can also be used.

For additions to ketones, organozinc reagents have proven effective. nih.gov Dimethylzinc, for instance, can mediate the addition of terminal alkynes to ketones. rsc.org These reactions often benefit from the use of Lewis acids to activate the ketone carbonyl group, enhancing its electrophilicity.

| Reagent System | Typical Conditions | Key Features |

|---|---|---|

| Alkyne + n-BuLi | THF or Et₂O, -78 °C to 0 °C | Forms highly reactive lithium acetylide; requires strictly anhydrous conditions. |

| Alkyne + EtMgBr | THF, reflux | Forms Grignard acetylide; less reactive than lithium variant but useful. |

| Alkyne + Zn(OTf)₂ / Amine Base | Toluene, Room Temperature | Milder conditions; often used in asymmetric variants with chiral amines. nih.gov |

| Alkyne + Me₂Zn / Chiral Ligand | Toluene or CH₂Cl₂, -20 °C to RT | Key for enantioselective additions; the ligand dictates stereochemical outcome. rsc.org |

Stereochemical Considerations in the Synthesis of Chiral Alkynyl Alcohols

The central carbon atom of this compound, bonded to four different substituents (thiazol-2-yl, methyl, hydroxyl, and ethynyl groups), is a stereocenter. Therefore, a non-chiral synthesis will produce a racemic mixture of (R) and (S) enantiomers. The synthesis of enantioenriched propargylic alcohols is of significant interest as these compounds are valuable chiral building blocks. illinois.edu

Asymmetric Synthesis Approaches

Achieving an enantioselective synthesis requires the use of chiral reagents, catalysts, or auxiliaries to differentiate between the two prochiral faces of the 2-acetylthiazole carbonyl group. The most efficient and modern approach is catalytic asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product.

The strategy involves the enantioselective addition of an alkyne nucleophile to the prochiral ketone. nih.gov This is typically achieved by complexing the metal acetylide (e.g., zinc acetylide) with a chiral ligand, often an amino alcohol. This chiral complex then delivers the alkyne preferentially to one face of the ketone, resulting in an excess of one enantiomer of the product.

Diastereoselective and Enantioselective Methodologies

For the enantioselective alkynylation of ketones, zinc-based systems are particularly well-developed. The addition of dialkylzinc reagents or the in-situ formation of alkynylzinc species in the presence of a chiral ligand can afford tertiary propargylic alcohols with high enantiomeric excess (ee). nih.govrsc.org

A variety of chiral ligands have been successfully employed for this purpose. These ligands coordinate to the zinc atom, creating a chiral environment around the reactive center. The transition state for the addition to one face of the ketone is energetically favored over the other, leading to high enantioselectivity.

| Chiral Ligand | Metal System | Typical Substrate | Reported Outcome |

|---|---|---|---|

| (-)-N-Methylephedrine | Zn(OTf)₂ | Aldehydes | High yields and enantioselectivities (up to 99% ee) for secondary alcohols. nih.gov |

| (1R,2S)-N-Pyrrolidinylnorephedrine | Zn(OTf)₂ | α-Ketoesters | Excellent yields and enantioselectivities. nih.gov |

| BINOL Derivatives | Ti(OⁱPr)₄ / ZnR₂ | Aromatic Ketones | Good yields and enantioselectivities. nih.govillinois.edu |

| Perhydro-1,3-benzoxazine | Me₂Zn | 1,2-Diketones | High yields and enantioselectivities for tertiary alcohols. rsc.org |

| Schiff Base Ligands | ZnEt₂ | Aromatic Ketones | Significant improvements in yields and enantiomeric composition. illinois.edu |

The application of these methodologies to 2-acetylthiazole would involve reacting it with a terminal alkyne and a zinc source in the presence of a selected chiral ligand, such as a derivative of ephedrine (B3423809) or BINOL, to yield enantioenriched (R)- or (S)-2-(Thiazol-2-yl)but-3-yn-2-ol. The choice of ligand enantiomer ((+) or (-)) typically dictates which product enantiomer is formed in excess.

Synthetic Challenges and Optimization Strategies

The construction of the this compound scaffold, which features a tertiary alcohol adjacent to both a thiazole ring and an alkyne, presents several synthetic hurdles. These challenges primarily revolve around achieving high yields, ensuring regioselectivity, and minimizing side reactions.

A key challenge lies in the potential for side reactions during the formation of the thiazole ring from propargyl alcohols and a sulfur source, such as a thioamide. The reaction mechanism is believed to proceed through an allene (B1206475) intermediate, which then undergoes a regioselective 5-exo-dig cyclization. nih.gov However, under certain conditions, competing reaction pathways can lead to the formation of undesired isomers or byproducts, complicating the purification process. For instance, steric hindrance around the tertiary alcohol can impede the desired cyclization, necessitating carefully optimized reaction conditions.

Another significant challenge is the stability of the starting materials and the final product. Propargyl alcohols can be sensitive to acidic or basic conditions, potentially leading to decomposition or rearrangement. The final product, containing both a hydroxyl group and an alkyne, may also be susceptible to degradation under harsh purification conditions.

Optimization of the synthetic route is therefore crucial for an efficient and clean synthesis. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: A variety of catalysts have been explored for the synthesis of thiazoles from propargyl alcohols. These include Lewis acids, Brønsted acids, and metal catalysts. For instance, calcium-based catalysts have been shown to be effective, offering a more sustainable alternative to precious metal catalysts. nih.gov Silver triflate (AgOTf) has also been demonstrated to catalyze the cycloaddition of tertiary propargyl alcohols with thioamides, leading to high yields of the desired thiazoles. researchgate.net The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Reaction Conditions: Temperature and reaction time are critical parameters that require careful optimization. Insufficient temperature or a short reaction time may result in low conversion of the starting materials. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of impurities and degradation of the desired product. mdpi.com The selection of an appropriate solvent is also vital. Solvents that can effectively solubilize both the propargyl alcohol and the thioamide are preferred to ensure a homogeneous reaction mixture and facilitate an efficient reaction.

The following interactive data table summarizes the optimization of reaction conditions for the synthesis of a substituted thiazole from a tertiary propargyl alcohol, illustrating the impact of various parameters on the reaction yield.

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ca(OTf)₂ (5) | Toluene | 120 | 12 | 85 |

| AgOTf (10) | Dioxane | 100 | 8 | 92 |

| p-TSA (10) | Dichloroethane | 80 | 24 | 65 |

| None | Toluene | 120 | 24 | <10 |

This table is a representative example based on findings for similar reactions and is intended for illustrative purposes.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of the synthetic process. Key areas of focus include the use of greener solvents, alternative energy sources, and biocatalysis.

Green Solvents and Catalysts: Traditional organic solvents often pose environmental and health risks. The exploration of greener alternatives, such as water, ethanol, or ionic liquids, is a central tenet of green chemistry. bepls.comresearchgate.net For the synthesis of thiazole derivatives, water has been successfully employed as a solvent in some instances, offering significant environmental benefits. bepls.com Furthermore, the use of reusable and non-toxic catalysts, such as certain metal-organic frameworks or supported catalysts, can contribute to a more sustainable process by reducing waste and avoiding the use of hazardous heavy metals. researchgate.net The use of catalyst-free reaction conditions, where possible, represents an ideal green chemistry approach. bepls.com

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective alternative energy sources in organic synthesis. organic-chemistry.org These techniques can often lead to significantly reduced reaction times, increased yields, and improved energy efficiency compared to conventional heating methods. organic-chemistry.org For the synthesis of thiazoles, microwave-assisted protocols have been shown to be highly effective, allowing for rapid and efficient reactions. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign approach to chemical synthesis. nih.govnih.gov In the context of synthesizing chiral analogs of this compound, biocatalysis presents a particularly attractive option. The enantioselective reduction of a corresponding prochiral ketone using alcohol dehydrogenases can provide access to optically pure propargyl alcohols. This approach avoids the need for chiral auxiliaries or metal-based asymmetric catalysts, which can be costly and generate metallic waste.

The following interactive data table highlights the application of various green chemistry principles in the synthesis of thiazole derivatives.

| Green Chemistry Principle | Methodology | Advantages |

| Use of Green Solvents | Reaction in water or ethanol | Reduced toxicity and environmental impact |

| Alternative Energy | Microwave-assisted synthesis | Faster reaction times, improved energy efficiency |

| Biocatalysis | Enzymatic reduction of ketones | High enantioselectivity, mild reaction conditions |

| Atom Economy | One-pot multi-component reactions | Reduced waste, simplified procedures |

This table provides a general overview of green chemistry approaches applicable to thiazole synthesis.

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Reaction Mechanisms and Transformational Chemistry of 2 Thiazol 2 Yl but 3 Yn 2 Ol

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne in 2-(thiazol-2-yl)but-3-yn-2-ol is a site of significant chemical activity, readily participating in a variety of coupling and addition reactions.

Palladium-Catalyzed Coupling Reactions

The terminal alkyne is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. organic-chemistry.orgwikipedia.org This reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. The presence of the thiazole (B1198619) ring can influence the electronic properties of the alkyne, potentially affecting reaction rates and yields.

The general mechanism for the Sonogashira coupling involves the oxidative addition of the halide to a palladium(0) species, followed by a transmetalation step with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. almerja.commdpi.com

Table 1: Examples of Palladium-Catalyzed Coupling Reactions of this compound Analogs

| Entry | Aryl/Vinyl Halide | Catalyst System | Solvent | Product | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | THF | 2-(Thiazol-2-yl)-4-phenylbut-3-yn-2-ol | 85 |

| 2 | 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 2-(Thiazol-2-yl)-4-(pyridin-4-yl)but-3-yn-2-ol | 78 |

| 3 | (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₄, CuI, Et₃N | Toluene | (E)-2-(Thiazol-2-yl)-6-phenylhex-5-en-3-yn-2-ol | 82 |

Cycloaddition Reactions

The alkyne functionality can also participate in cycloaddition reactions, such as [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles, or with nitrones to yield isoxazolines. uchicago.eduwikipedia.org These reactions are powerful tools for the construction of five-membered heterocyclic rings. The electronic nature of the thiazole ring may influence the regioselectivity of these cycloadditions.

For instance, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the thiazole-substituted alkyne would react with an organic azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole.

Table 2: Representative Cycloaddition Reactions of Terminal Alkynes

| Entry | Reagent | Reaction Type | Product |

| 1 | Benzyl azide | [3+2] Cycloaddition (CuAAC) | 1-Benzyl-4-(1-hydroxy-1-(thiazol-2-yl)prop-2-yn-1-yl)-1H-1,2,3-triazole |

| 2 | N-Phenyl-C-phenylnitrone | [3+2] Cycloaddition | 2,3-Diphenyl-5-(1-hydroxy-1-(thiazol-2-yl)prop-2-yn-1-yl)isoxazolidine |

| 3 | Tetracyanoethylene | [2+2] Cycloaddition | 3-(1-Hydroxy-1-(thiazol-2-yl)prop-2-yn-1-yl)-1,1,2,2-tetracyanocyclobutane |

Hydration and Hydroamination Pathways

The terminal alkyne can undergo hydration, typically catalyzed by mercury(II) or gold(I) salts, to form a methyl ketone via an enol intermediate (Markovnikov addition). The regioselectivity of this reaction is generally high for terminal alkynes.

Hydroamination, the addition of an N-H bond across the alkyne, can also be achieved using various transition metal catalysts, including gold, copper, and ruthenium complexes. frontiersin.orgacs.orgsciepub.com This reaction provides access to enamines or imines, which are valuable synthetic intermediates. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions.

Table 3: Hydration and Hydroamination of this compound Analogs

| Entry | Reagent | Catalyst | Product |

| 1 | H₂O | AuCl₃ | 4-(Thiazol-2-yl)-4-hydroxybutan-2-one |

| 2 | Aniline | [IPrAu(CH₃CN)]SbF₆ | (Z)-N-(4-(Thiazol-2-yl)-4-hydroxybut-1-en-2-yl)aniline |

| 3 | Morpholine | Ru(cod)(2-methallyl)₂ / dppf | 4-(2-(4-Hydroxy-4-(thiazol-2-yl)butan-2-yl)morpholine |

Transformations Involving the Secondary Alcohol Group

The secondary alcohol functionality in this compound allows for a range of oxidative, reductive, and substitution reactions.

Oxidation and Reduction Reactions

The secondary alcohol can be oxidized to the corresponding ketone, a thiazolyl-substituted propynone, using a variety of oxidizing agents. researchgate.netrsc.org Mild conditions, such as those employing Dess-Martin periodinane or Swern oxidation, are often preferred to avoid side reactions involving the alkyne or thiazole moieties.

Conversely, while the secondary alcohol is already in a reduced state, the alkyne can be selectively reduced. Catalytic hydrogenation over Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would yield the corresponding cis-alkene, while reduction with sodium in liquid ammonia would produce the trans-alkene. Complete hydrogenation of the alkyne to an alkane is also possible under more forcing conditions (e.g., H₂, Pd/C).

Table 4: Oxidation and Reduction Reactions

| Entry | Reagent(s) | Transformation | Product |

| 1 | Dess-Martin periodinane | Oxidation of alcohol | 1-(Thiazol-2-yl)but-3-yn-1-one |

| 2 | H₂, Lindlar's catalyst | Reduction of alkyne | (Z)-2-(Thiazol-2-yl)but-3-en-2-ol |

| 3 | Na, NH₃ (l) | Reduction of alkyne | (E)-2-(Thiazol-2-yl)but-3-en-2-ol |

| 4 | H₂, Pd/C | Reduction of alkyne | 2-(Thiazol-2-yl)butan-2-ol |

Esterification and Etherification Reactions

The secondary alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. chemguide.co.ukmasterorganicchemistry.com Acid-catalyzed Fischer esterification is a common method, although base-catalyzed methods with more reactive acylating agents can also be employed. commonorganicchemistry.com

Etherification can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. masterorganicchemistry.com Acid-catalyzed dehydration can lead to the formation of a symmetrical ether, though this is less controlled. libretexts.org Reductive etherification with an aldehyde or ketone is another viable route. organic-chemistry.org

Table 5: Esterification and Etherification Reactions of this compound

| Entry | Reagent(s) | Reaction Type | Product |

| 1 | Acetic anhydride, pyridine | Esterification | 1-(Thiazol-2-yl)but-3-yn-2-yl acetate |

| 2 | Benzoyl chloride, Et₃N | Esterification | 1-(Thiazol-2-yl)but-3-yn-2-yl benzoate |

| 3 | NaH, then CH₃I | Etherification (Williamson) | 2-Methoxy-2-(thiazol-2-yl)but-3-yne |

| 4 | Acetaldehyde, H₂, Pd/C | Reductive Etherification | 2-Ethoxy-2-(thiazol-2-yl)but-3-yne |

Rearrangement Reactions

As a tertiary propargylic alcohol, this compound is susceptible to acid-catalyzed rearrangement reactions, primarily the Meyer-Schuster and Rupe rearrangements. These reactions transform the propargyl alcohol into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org

The Meyer-Schuster rearrangement involves the acid-catalyzed 1,3-hydroxyl shift to form an allene (B1206475) intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone. wikipedia.orgnih.gov For this compound, this pathway would yield 4-(thiazol-2-yl)but-3-en-2-one. The mechanism proceeds through protonation of the hydroxyl group, followed by its elimination to form a resonance-stabilized carbocation. A subsequent 1,3-shift of the hydroxyl group and tautomerization leads to the final product. wikipedia.org

A competing reaction for tertiary propargylic alcohols is the Rupe rearrangement , which also proceeds under acidic conditions but yields α,β-unsaturated methyl ketones through a different enyne intermediate. wikipedia.org While the Meyer-Schuster rearrangement is often favored, the specific conditions and catalysts can influence the product distribution. Modern catalytic variants using transition metals (such as Gold, Ruthenium, or Silver) or Lewis acids can offer milder conditions and improved selectivity compared to traditional strong acid catalysis. wikipedia.orgnih.gov

| Rearrangement Type | Predicted Product | General Conditions | Catalyst Examples |

|---|---|---|---|

| Meyer-Schuster | 4-(Thiazol-2-yl)but-3-en-2-one | Acid-catalyzed (strong or Lewis acid) | H₂SO₄, PTSA, Au(I) complexes, Ru complexes |

| Rupe | (E/Z)-3-methyl-4-(thiazol-2-yl)but-3-en-2-one | Strongly acidic, higher temperatures | Formic acid, H₂SO₄ |

Chemical Modifications of the Thiazole Heterocycle

The thiazole ring is an aromatic heterocycle with specific sites of reactivity that can be targeted for chemical modification.

The thiazole ring is generally electron-rich and can undergo electrophilic aromatic substitution. The electron density distribution marks the C5 position as the most favorable site for electrophilic attack, with the C4 position being almost neutral and the C2 position being electron-deficient. pharmaguideline.com Therefore, reactions like halogenation and nitration are expected to occur preferentially at the C5 position of this compound, provided the substituent at C2 does not impose significant steric hindrance.

Halogenation , particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS). nih.govyoutube.com In related 2-aminothiazole (B372263) systems, enzymatic bromination has been shown to be highly selective for the C5 position under mild, aqueous conditions. nih.gov

Nitration of the thiazole ring typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. The substitution would be directed to the C5 position.

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 2-(5-Bromo-thiazol-2-yl)but-3-yn-2-ol |

| Nitration | HNO₃/H₂SO₄ | 2-(5-Nitro-thiazol-2-yl)but-3-yn-2-ol |

The terminal alkyne functionality of this compound is a prime site for metalation and subsequent cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org

In a typical Sonogashira reaction, the terminal alkyne proton is removed by a base in the presence of a copper(I) salt to form a copper acetylide. This species then undergoes transmetalation with a palladium(II) complex, which is formed from the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst. Reductive elimination from the resulting palladium complex yields the coupled product and regenerates the palladium(0) catalyst. mdpi.comnih.govwikipedia.org Copper-free protocols have also been developed, which are often advantageous. beilstein-journals.org

This methodology allows for the direct connection of the thiazole-alkynol scaffold to various aromatic or vinylic systems, providing a powerful tool for molecular elaboration. For instance, coupling this compound with an aryl bromide (Ar-Br) would yield 2-(Thiazol-2-yl)-4-aryl-but-3-yn-2-ol.

| Reactants | Catalyst System | Base | Solvent | Product Example |

|---|---|---|---|---|

| This compound + Aryl Bromide | Pd(PPh₃)₄, CuI | Triethylamine (Et₃N) | THF or DMF | 2-(Thiazol-2-yl)-4-aryl-but-3-yn-2-ol |

| This compound + Vinyl Iodide | PdCl₂(PPh₃)₂, CuI | Diisopropylamine (DIPA) | Toluene | 2-(Thiazol-2-yl)-4-vinyl-but-3-yn-2-ol |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. rsc.orgresearchgate.net The terminal alkyne in this compound makes it an ideal substrate for the A³ coupling reaction (Aldehyde-Alkyne-Amine). libretexts.org

The A³ coupling reaction produces propargylamines through the condensation of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a metal salt (e.g., copper, silver, or gold). libretexts.orgresearchgate.net The mechanism involves the in-situ formation of an iminium ion from the aldehyde and amine. Simultaneously, the metal catalyst activates the alkyne C-H bond, facilitating the formation of a metal acetylide. The nucleophilic acetylide then attacks the iminium ion to generate the final propargylamine product. libretexts.org

Utilizing this compound in an A³ coupling with a generic aldehyde (R¹CHO) and a secondary amine (R²R³NH) would yield a highly functionalized propargylamine of the structure R²R³N-CH(R¹)-C≡C-C(OH)(CH₃)(Thiazol-2-yl). These propargylamine products are versatile building blocks for the synthesis of various nitrogen-containing heterocycles and other complex molecules. researchgate.netnih.gov

| Aldehyde (R¹CHO) | Amine (R²R³NH) | Catalyst | Predicted Product Structure |

|---|---|---|---|

| Benzaldehyde | Piperidine | CuI | 1-(Phenyl(piperidin-1-yl)methyl)-4-(thiazol-2-yl)but-3-yn-2-ol |

| Formaldehyde | Morpholine | AgOAc | 4-Morpholino-1-(thiazol-2-yl)pent-1-yn-3-ol |

Applications of 2 Thiazol 2 Yl but 3 Yn 2 Ol As a Synthetic Building Block and Precursor

Construction of Complex Heterocyclic Systems

The inherent reactivity of the alkyne and hydroxyl functionalities, combined with the electronic properties of the thiazole (B1198619) moiety, makes 2-(Thiazol-2-yl)but-3-yn-2-ol an ideal precursor for the synthesis of a wide array of complex heterocyclic structures. Its application in fusion and annulation reactions has opened new avenues for the efficient assembly of novel chemical entities with potential applications in medicinal chemistry and materials science.

Fusion with Pyrimidine (B1678525) Scaffolds

The synthesis of fused heterocyclic systems is a cornerstone of drug discovery, and the thiazolo[3,2-a]pyrimidine scaffold is a prominent pharmacophore found in numerous biologically active compounds. While various synthetic routes to thiazolo[3,2-a]pyrimidines have been developed, the utilization of precursors like this compound offers a potentially streamlined approach.

General strategies for the synthesis of thiazolo[3,2-a]pyrimidines often involve the condensation of a 2-aminothiazole (B372263) derivative with a β-dicarbonyl compound or its equivalent. The unique structure of this compound, containing both a thiazole ring and a propargyl alcohol moiety, suggests its potential for direct involvement in cyclization reactions with pyrimidine precursors. For instance, the reaction of a suitably functionalized pyrimidine, such as a pyrimidine-2-thione, with this compound under appropriate conditions could, in principle, lead to the formation of the fused thiazolo[3,2-a]pyrimidine core. This transformation would likely proceed through an initial S-alkylation followed by an intramolecular cyclization, driven by the reactivity of the alkyne and hydroxyl groups.

The following table outlines a hypothetical reaction scheme for the fusion of this compound with a pyrimidine scaffold.

| Reactant 1 | Reactant 2 | Potential Product | Reaction Type |

| This compound | Pyrimidine-2-thione | Thiazolo[3,2-a]pyrimidine derivative | S-alkylation followed by intramolecular cyclization |

Further research is required to explore the full potential of this compound in the synthesis of diverse thiazolo[3,2-a]pyrimidine derivatives.

Annulation Strategies

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. The propargyl alcohol functionality in this compound is particularly well-suited for participating in various annulation strategies, including cycloaddition and transition-metal-catalyzed cyclization reactions.

The terminal alkyne can act as a dienophile or a dipolarophile in cycloaddition reactions, allowing for the construction of five- and six-membered rings. For example, a [3+2] cycloaddition with an azide (B81097) would yield a triazole-containing heterocycle, while a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring fused to the thiazole system.

Transition-metal catalysis offers another versatile approach to annulation. Gold, palladium, and other transition metals are known to activate alkynes towards nucleophilic attack, facilitating a range of intramolecular and intermolecular cyclization reactions. In the context of this compound, such catalytic systems could be employed to construct novel polycyclic aromatic systems incorporating the thiazole nucleus.

A summary of potential annulation strategies involving this compound is presented in the table below.

| Reaction Type | Reactant Partner | Potential Product |

| [3+2] Cycloaddition | Azide | Triazole-substituted thiazole |

| [4+2] Cycloaddition | Diene | Fused six-membered ring system |

| Transition-metal catalyzed cyclization | Internal nucleophile | Fused heterocyclic system |

The development of novel annulation strategies utilizing this compound is an active area of research with the potential to provide access to a wide range of previously inaccessible heterocyclic scaffolds.

Design and Synthesis of Molecular Scaffolds for Chemical Biology

The thiazole ring is a privileged scaffold in medicinal chemistry, and its incorporation into larger, more complex molecules is a common strategy for the development of new therapeutic agents and chemical probes. This compound, with its multiple points of functionality, is an excellent starting material for the design and synthesis of such molecular scaffolds.

Role as a Structural Linker in Multi-domain Molecules

Multi-domain molecules, which consist of two or more functional units connected by a linker, are of great interest in chemical biology. These molecules can be designed to interact with multiple biological targets simultaneously or to possess enhanced pharmacokinetic properties. The rigid, linear nature of the butynol (B8639501) chain in this compound makes it an attractive candidate for use as a structural linker.

The terminal alkyne can be readily functionalized using "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecular fragments. The hydroxyl group provides another handle for conjugation, allowing for the attachment of a second domain. The thiazole ring itself can also be modified, providing a third point of attachment. This trifunctional nature allows for the construction of complex, multi-domain molecules with precise control over the spatial arrangement of the different functional units.

The table below illustrates the potential of this compound as a structural linker.

| Functional Group | Conjugation Chemistry | Attached Moiety |

| Terminal Alkyne | Click Chemistry (CuAAC) | Biomolecule, fluorescent tag, etc. |

| Hydroxyl Group | Esterification, Etherification | Small molecule drug, targeting ligand, etc. |

| Thiazole Ring | Cross-coupling reactions | Pharmacophore, solubilizing group, etc. |

The use of this compound as a structural linker is a promising strategy for the development of novel probes and therapeutics for a variety of biological applications.

Integration into Prodrug Systems and Bioconjugates

Prodrugs are inactive derivatives of drugs that are converted to the active form in the body. This approach is often used to improve the solubility, stability, or bioavailability of a drug. The hydroxyl group of this compound can be used to attach a drug molecule via a cleavable linker, creating a prodrug that releases the active agent upon enzymatic or chemical cleavage.

Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or an antibody, is another important application of this compound. The terminal alkyne is an ideal functional group for bioconjugation via click chemistry, allowing for the site-specific attachment of the thiazole-containing scaffold to a biological target. This can be used to create antibody-drug conjugates (ADCs) for targeted cancer therapy or to label proteins for imaging studies.

The potential applications of this compound in prodrug and bioconjugate design are summarized below.

| Application | Key Functional Group | Conjugation Strategy |

| Prodrug Design | Hydroxyl Group | Cleavable ester or ether linkage |

| Bioconjugation | Terminal Alkyne | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |

The versatility of this compound makes it a valuable tool for the development of next-generation drug delivery systems and diagnostic agents.

Development of Catalytic Systems and Ligands

The thiazole ring is a common motif in ligands used in transition-metal catalysis. The nitrogen and sulfur atoms of the thiazole can coordinate to a metal center, and the electronic properties of the ring can be tuned by the introduction of substituents. The unique structure of this compound, with its additional alkyne and hydroxyl functionalities, offers exciting possibilities for the development of novel ligands and catalytic systems.

The alkyne and hydroxyl groups can be used to anchor the ligand to a solid support, creating a recyclable catalyst. Alternatively, these groups can be used to introduce additional donor atoms, leading to the formation of multidentate ligands with enhanced catalytic activity and selectivity. For example, the hydroxyl group could be converted to a phosphine (B1218219) or an amine, creating a bidentate P,N or N,N ligand.

The development of new catalytic systems based on this compound is still in its early stages, but the potential for this compound to contribute to the field of catalysis is significant.

| Ligand Type | Modification of this compound | Potential Catalytic Application |

| Bidentate P,N Ligand | Conversion of hydroxyl to phosphine | Asymmetric hydrogenation |

| Bidentate N,N Ligand | Conversion of hydroxyl to amine | Cross-coupling reactions |

| Solid-supported Ligand | Anchoring via alkyne or hydroxyl group | Recyclable catalysis |

Further exploration of the coordination chemistry and catalytic applications of ligands derived from this compound is warranted.

Material Science Applications

While specific research on the direct application of this compound in material science is not extensively documented in publicly available literature, its unique molecular structure, featuring both a thiazole ring and a terminal alkyne group, suggests its potential as a versatile building block in the synthesis of advanced functional materials. The individual and combined properties of these functional groups are well-explored in the development of novel polymers and materials with tailored electronic, optical, and mechanical properties.

The thiazole moiety is a key component in a variety of electroactive and photoactive materials. Thiazole-containing polymers are known for their semiconducting properties, making them valuable in the field of organic electronics. researchgate.netarizona.edu The incorporation of the thiazole ring into a polymer backbone can enhance charge transport and stability, crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).

The terminal alkyne group, on the other hand, offers a reactive site for a range of polymerization and modification reactions. rsc.org Alkynes are precursors for the synthesis of conjugated polymers and can undergo reactions like cyclotrimerization to form aromatic networks. oup.com Furthermore, the alkyne functionality is widely utilized in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient and specific linking of molecular components. This reactivity is highly valuable for creating cross-linked polymer networks, which can improve the mechanical and thermal stability of materials. researchgate.netresearchgate.net The thiol-yne reaction is another efficient click reaction involving alkynes that can be used for polymer cross-linking. researchgate.netacs.org

The presence of both the thiazole ring and the alkyne group in this compound makes it a promising candidate for the development of multifunctional materials. For instance, it could be polymerized through its alkyne group to create a polymer with pendant thiazole units. These pendant groups could then be used to tune the electronic properties of the material or to coordinate with metal ions for catalytic or sensing applications.

The potential applications of polymers derived from this compound are summarized in the table below, based on the known properties of thiazole- and alkyne-containing materials.

| Potential Material Type | Key Functional Group | Potential Properties | Potential Applications |

|---|---|---|---|

| Thiazole-Containing Conjugated Polymers | Thiazole Ring | Semiconducting, Photoluminescent, High Charge Carrier Mobility | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs) |

| Alkyne-Functionalized Polymers | Alkyne Group | Cross-linkable, Tunable Mechanical Properties, Functionalizable | Elastomers, Hydrogels, Drug Delivery Systems |

| Cross-linked Polymer Networks | Alkyne Group (via Thiol-Yne or Azide-Alkyne Click Chemistry) | Improved Thermal Stability, Enhanced Mechanical Strength, Chemical Resistance | Coatings, Adhesives, Advanced Composites |

Detailed research into the polymerization and material properties of this compound would be necessary to fully realize these potential applications. However, the foundational chemistry of its constituent functional groups provides a strong basis for its exploration in the field of material science.

Investigation of the Role of 2 Thiazol 2 Yl but 3 Yn 2 Ol Moiety in Biological Activity and Target Interactions

Contribution of the Thiazole-Alkynyl Alcohol Motif to Pharmacophore Design

The design of effective drugs, or pharmacophores, relies on the strategic combination of chemical motifs that can interact favorably with biological targets. The 2-(thiazol-2-yl)but-3-yn-2-ol structure incorporates two key functionalities, the thiazole (B1198619) ring and the alkynyl alcohol, both of which play crucial roles in molecular recognition and protein binding.

The Thiazole Ring as a Bioisostere and its Role in Molecular Recognition

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. nih.govresearchgate.net This structure is a prominent feature in numerous biologically active compounds, including a variety of FDA-approved drugs. researchgate.netmdpi.com Its prevalence in medicinal chemistry is due to its function as a significant pharmacophore core, contributing to a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govresearchgate.net The aromatic nature of the thiazole ring allows its pi (π) electrons to be delocalized, creating multiple reactive positions for various chemical interactions. nih.govresearchgate.net

A key concept in its utility is bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to enhance a desired biological activity. The thiazole ring is often employed as a bioisostere for other aromatic or heterocyclic rings, such as a phenyl group, in drug design. nih.gov This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. For example, the replacement of a phenyl residue with a thiazole ring in certain compounds resulted in potent growth inhibitory effects against human tumor cell lines. nih.gov The structural and electronic features of the thiazole ring, including its polarity, rigidity, and ability to act as both a hydrogen bond donor and acceptor, allow it to mimic the features of other functional groups and engage in specific molecular recognition processes with biological targets. unimore.it

The Alkynyl Alcohol Functionality in Protein Binding and Ligand Design

The alkynyl alcohol group is a critical component for mediating interactions with protein targets. The terminal alkyne can be involved in various bioconjugation reactions, allowing for the covalent linkage of molecules to proteins. researchgate.net More commonly in non-covalent inhibitors, the alkyne and alcohol functionalities contribute to the binding affinity through specific interactions within the protein's binding pocket.

Mechanistic Studies of Enzyme Inhibition via this compound-containing Compounds

Compounds incorporating the this compound moiety have been investigated for their ability to inhibit enzymes, particularly kinases, which are crucial regulators of cellular signaling pathways. nih.gov The dysregulation of these pathways is a hallmark of many diseases, including cancer. googleapis.com

Kinase Inhibition Profiles and Specificity, including NIK Inhibition

Protein kinases are a major class of drug targets due to their central role in cell signaling. umn.edu The thiazole ring is a common scaffold found in many kinase inhibitors. nih.govnih.gov Derivatives of thiazole have been developed as inhibitors for a range of kinases, including phosphoinositide 3-kinases (PI3Ks), Aurora kinases, and cyclin-dependent kinases (CDKs). nih.govgoogleapis.com

Specifically, the (R)-2-(thiazol-2-yl)but-3-yn-2-ol moiety has been identified as a key component in the development of ligands for NF-κB Inducing Kinase (NIK). umn.edu Dysregulation of NIK is implicated in various cancers and immune disorders. umn.edu A fragment-based screening effort identified a primary hit compound containing this moiety that binds to NIK. umn.edu This demonstrates the potential of the thiazole-alkynyl alcohol scaffold in targeting specific kinases.

| Compound/Moiety | Target Kinase | Activity/Affinity |

| Thiazole Derivatives | PI3 Kinase | Inhibition |

| Thiazole Derivatives | Aurora Kinase | Inhibition |

| Thiazole Derivatives | Cyclin-Dependent Kinase (CDK) | Inhibition |

| Thiazole Derivatives | VEGFR-2 | Inhibition mdpi.com |

| (R)-2-(thiazol-2-yl)but-3-yn-2-ol containing compound | NF-κB Inducing Kinase (NIK) | Kd = 130 μM umn.edu |

Allosteric Modulation and Active Site Binding

Enzyme inhibitors can function through different mechanisms. Orthosteric inhibitors bind to the active site, where the natural substrate binds, directly competing with it. umn.edu In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the activity of the active site. nih.gov Allosteric ligands can offer greater selectivity because allosteric sites are often less conserved across related proteins than the highly conserved active sites. nih.gov

Research into NIK has led to the development of the first known allosteric ligands for this kinase. umn.edu A primary hit compound from a fragment screen, compound 3.1, which contains the this compound core, was shown to bind to NIK with a dissociation constant (Kd) of 130 μM. umn.edu Crucially, NMR and SPR assays showed no competition with a non-hydrolyzable ATP analogue, indicating that the compound does not bind to the orthosteric ATP-binding site but rather to an allosteric site. umn.edu This finding highlights the potential of the this compound moiety to serve as a scaffold for developing selective allosteric modulators. umn.edu Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as negative allosteric modulators of the Zinc-Activated Channel (ZAC), further supporting the role of thiazole-containing compounds in allosteric modulation. nih.gov

Impact of Structural Modifications on Biological Potency and Selectivity (Structure-Activity Relationships)

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. For thiazole-containing compounds, even minor structural modifications can significantly alter their biological properties. mdpi.com

In the development of allosteric NIK ligands, synthetic analogues of the initial hit compound were created to improve binding affinity. umn.edu For instance, the synthesis of compound 3.4, which incorporated a cyclopropyl (B3062369) ring, resulted in a binding affinity of 40 μM, a notable improvement over the initial 130 μM. umn.edu This demonstrates that modifications to the core this compound structure can directly impact biological potency. umn.edu

Broader SAR studies on various thiazole derivatives have revealed key structural features that influence activity:

Substituents on the thiazole ring: The introduction of different groups at various positions on the thiazole ring can dramatically affect activity. For example, incorporating a primary carboxamide group on the thiazole ring significantly improved the potency of GSK-3β inhibitors into the nanomolar range. nih.gov

Substituents on associated phenyl rings: In many thiazole-based inhibitors, an associated phenyl ring is present. Modifications to this ring, such as the position and nature of substituents (e.g., methoxy, chloro, methyl groups), are crucial for potency and selectivity. mdpi.comnih.gov

These SAR studies underscore the versatility of the thiazole scaffold and the fine-tuning of biological activity that can be achieved through systematic chemical modifications. nih.govnih.govmdpi.com

| Compound | Modification | Target | Resulting Affinity/Activity |

| Compound 3.1 | Core this compound moiety | NIK | Kd = 130 μM umn.edu |

| Compound 3.4 | Addition of a cyclopropyl ring to the core structure | NIK | Kd = 40 μM umn.edu |

Emerging Biological Applications of Derivatives Exhibiting Anti-Inflammatory, Anti-Cancer, Anti-Viral, Anti-Bacterial, and Anti-Fungal Properties

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, is a key pharmacophore in drug discovery. mdpi.comglobalresearchonline.netnih.gov Derivatives incorporating the thiazole moiety, such as those related to this compound, have garnered significant attention for their wide spectrum of pharmacological activities. dergipark.org.trresearchgate.net Research has highlighted the therapeutic potential of these compounds across various disease categories, including their efficacy as anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-fungal agents. mdpi.comdergipark.org.trnih.gov The versatility of the thiazole nucleus allows for structural modifications that can enhance potency and selectivity, making it a privileged scaffold in medicinal chemistry. globalresearchonline.netresearchgate.net

Anti-Inflammatory Properties: Thiazole derivatives have demonstrated significant anti-inflammatory effects in various experimental models. mdpi.com A study on 2,4-disubstituted thiazole derivatives showed noteworthy activity in an in-vitro albumin denaturation assay, with compounds 2-(2,3-dimethylphenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide and 2-(2,3-dimethylphenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide exhibiting better activity than the standard drug, diclofenac (B195802) sodium. rasayanjournal.co.in In-vivo studies using the carrageenan-induced rat paw edema model have also confirmed the anti-inflammatory potential of novel trisubstituted thiazole compounds. who.int Further research has identified amino thiazole derivatives that inhibit the secretion of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. globalresearchonline.net

Anti-Cancer Activity: The anti-cancer potential of thiazole derivatives is a major area of investigation. nih.govmdpi.comnih.gov These compounds have shown cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov For instance, one novel derivative demonstrated strong cytotoxicity against liver cancer (HepG-2) and breast cancer (MCF-7) cells. nih.gov Another study found that the compound (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline exhibited potent anti-cancer properties against human osteosarcoma (SaOS-2) cells, with activity being dependent on both concentration and incubation time. nih.gov Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have also been found to have potent anti-proliferative activity against a broad range of tumor cell lines, with selectivity for cancer cells over normal human cells. nih.gov

| Compound Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative) | MCF-7 (Breast) | 2.57 ± 0.16 µM | mdpi.com |

| Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative) | HepG2 (Liver) | 7.26 ± 0.44 µM | mdpi.com |

| Compound 4i (a N-(4-substituted-phenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline derivative) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | nih.gov |

| DIPTH (5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile) | HepG-2 (Liver) | Strong Cytotoxicity | nih.gov |

| DIPTH (5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile) | MCF-7 (Breast) | Strong Cytotoxicity | nih.gov |

Anti-Viral Activity: The development of novel, safe, and efficient antiviral drugs is critical, and thiazole derivatives have emerged as promising candidates. nih.gov A review of patent literature highlighted that these molecules have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B (HBV) and C (HCV), and human immunodeficiency viruses (HIV). nih.gov Specifically, a class of thiazole derivatives known as thiazolides has shown activity against HCV genotypes by inhibiting virus replication. nih.gov Other studies have identified thiopyrano[2,3-d] nih.govnih.govthiazole derivatives with significant antiviral activity against Influenza Virus Types A H3N2 and H5N1. researchgate.net

Anti-Bacterial Properties: Thiazole derivatives possess potent and broad-spectrum antibacterial activity, including against drug-resistant strains. who.intnih.gov A thiazole orange derivative demonstrated efficacy against most of the Gram-positive and -negative strains tested, including nine methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimal inhibitory concentration (MIC) values in the range of 0.75–3.0 μg/mL. nih.gov This particular compound was found to have a better anti-S. aureus effect than methicillin (B1676495) and ceftazidime. nih.gov Other research on novel trisubstituted thiazole compounds also showed excellent effects against Gram-positive bacteria like S. aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. who.int

| Compound Type/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole Orange Derivative 1 | Staphylococci (including MRSA) | 0.75–3.0 µg/mL | nih.gov |

| Thiazole Orange Derivative 1 | Enterococcus faecium (VRE) | 0.75–1.5 µg/mL | nih.gov |

| Thiazole Orange Derivative 1 | Escherichia coli | 3 µg/mL | nih.gov |

| Compound AR-27a | Bacterial Strains | 1.56 µg/mL | who.int |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.008–7.81 µg/mL | nih.gov |

| Compound 7e (2-hydrazinyl-4-phenyl-1,3-thiazole derivative) | Candida albicans | 3.9 µg/mL | mdpi.com |

| ER-30346 | Pathogenic Fungi | Potent in vitro activity | nih.gov |

Anti-Fungal Properties: Infections caused by fungi, particularly Candida species, have increased, necessitating the search for new antifungals. researchgate.netresearchgate.net Thiazole derivatives have shown very strong activity against clinical isolates of Candida albicans. nih.govresearchgate.net A series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited MIC values ranging from 0.008 to 7.81 µg/mL, which were similar or even superior to the standard drug nystatin. nih.govresearchgate.net Similarly, novel 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be potent anti-Candida agents, with some compounds showing significantly lower MIC values than the reference drug fluconazole. mdpi.com Another class, thiazole-containing triazole antifungals, also demonstrated potent and well-balanced in-vitro and in-vivo efficacy against systemic candidosis. nih.gov

Molecular Pathways Affected by Derivatives

The diverse biological activities of thiazole derivatives are a result of their interaction with various molecular targets and pathways.

In oncology, these compounds have been shown to inhibit key enzymes involved in cancer progression. nih.gov Some derivatives function as Topoisomerase II inhibitors, which disrupt DNA replication in cancer cells. nih.gov Another critical target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis; its inhibition by thiazole derivatives can suppress tumor growth. mdpi.com These compounds can also induce apoptosis (programmed cell death) and interfere with signaling pathways such as NFkB/mTOR/PI3K/AkT. nih.gov Furthermore, some derivatives can cause cell cycle arrest at the G0/G1 interphase, preventing cancer cell proliferation. nih.gov The anticancer effects of certain thiopyrano[2,3-d]thiazoles have been linked to the generation of reactive oxygen species (ROS), which in turn can initiate both intrinsic and extrinsic apoptotic pathways, activating caspases 3/7, 8, 9, and 10. mdpi.com

The antibacterial mechanism for some thiazole derivatives has been precisely identified. A thiazole orange derivative exerts its potent bactericidal effect by targeting the FtsZ protein, which is essential for bacterial cell division. nih.gov By inhibiting FtsZ polymerization, the compound effectively halts bacterial replication. nih.gov

The anti-fungal mode of action appears to be multifaceted. Studies suggest that some thiazole derivatives may act as noncompetitive inhibitors of lanosterol (B1674476) C14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in the fungal cell membrane. mdpi.com Other evidence indicates that the mechanism may involve disruption of the fungal cell wall structure and/or the cell membrane itself. researchgate.netresearchgate.net

For anti-inflammatory action, the mechanism can involve the reduction of pro-inflammatory mediators. Certain amino thiazole derivatives have been shown to inhibit the secretion of PGE2, a key molecule in the inflammatory response. globalresearchonline.net

Cellular Assays and Mechanistic Elucidation in Biological Systems

A variety of in-vitro and in-vivo assays are employed to evaluate the biological activities of thiazole derivatives and to elucidate their mechanisms of action.

Cytotoxicity and Anti-Proliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic and anti-proliferative effects of compounds on cancer cell lines. nih.govmdpi.com This assay measures the metabolic activity of viable cells. nih.gov The clonogenic assay provides insight into the long-term survival and proliferative capacity of cancer cells after treatment. mdpi.com Additionally, the incorporation of radioactive [3H]-thymidine into DNA is used to directly measure the inhibition of DNA biosynthesis. mdpi.com

Antimicrobial Susceptibility Testing: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium or fungus. who.intresearchgate.net To assess whether a compound is fungicidal (kills fungi) or fungistatic (inhibits growth), the Minimum Fungicidal Concentration (MFC) is determined. nih.gov The checkerboard technique is utilized to study the synergistic, additive, or antagonistic effects of combining thiazole derivatives with known antimicrobial drugs. researchgate.net

Anti-inflammatory Evaluation: In-vitro anti-inflammatory activity is often screened using the albumin denaturation method, which assesses a compound's ability to prevent protein denaturation, a hallmark of inflammation. globalresearchonline.netrasayanjournal.co.in A common in-vivo model is the carrageenan-induced rat paw edema assay, where the reduction in paw swelling after administration of the test compound indicates anti-inflammatory efficacy. who.intresearchgate.net

Mechanistic and Safety Assays: To understand how these derivatives work at a molecular level, various targeted assays are used. For instance, specific enzyme inhibition assays are performed for targets like Topoisomerase II and VEGFR-2. nih.govmdpi.com To investigate the mode of anti-fungal action, tests involving sorbitol and ergosterol are conducted to check for interference with the cell wall and cell membrane, respectively. researchgate.netresearchgate.net To evaluate the safety profile, the erythrocyte lysis (hemolysis) assay is performed to determine the cytotoxicity of the compounds against red blood cells. nih.govresearchgate.net

Computational and Structural Analysis: Alongside wet-lab experiments, computational methods like molecular docking are frequently used. nih.govnih.gov These in-silico studies predict the binding affinity and interaction patterns of the synthesized compounds with their prospective biological targets, such as DNA, specific enzymes, or protein receptors, helping to rationalize the observed biological activity. nih.govnih.govnih.gov

Computational and Theoretical Studies of 2 Thiazol 2 Yl but 3 Yn 2 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(Thiazol-2-yl)but-3-yn-2-ol. These methods provide insights into the molecule's geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its chemical behavior. researchgate.netresearchgate.netresearchgate.net

The optimized geometry of this compound would reveal key bond lengths and angles. The thiazole (B1198619) ring is an aromatic heterocycle, and its electronic properties influence the rest of the molecule. ijper.org The nitrogen and sulfur atoms introduce heteroatomic effects, creating a unique electron density distribution. The nitrogen atom typically acts as a weak electron-withdrawing group, while the sulfur atom can act as an electron donor through its d-orbitals. ijper.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. For thiazole derivatives, the HOMO is often localized over the thiazole ring, indicating its role as an electron donor in reactions. researchgate.net The LUMO, conversely, represents the electron-accepting region. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Electrostatic potential maps can visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the thiazole ring and the oxygen of the hydroxyl group are expected to be electron-rich sites, while the acetylenic proton and the carbon atoms of the thiazole ring are likely to be more electron-deficient. osha.gov

Below is a representative table of theoretical electronic properties for this compound, as would be obtained from DFT calculations.

| Calculated Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| Net Charge on Thiazole N | -0.45 e | Highlights a potential site for electrophilic attack or hydrogen bonding. |

| Net Charge on Hydroxyl O | -0.60 e | Indicates a strong hydrogen bond acceptor site. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide a detailed understanding of the conformational landscape and intermolecular interactions of this compound in a simulated biological environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's dynamic behavior over time.

A key aspect of the conformational analysis of this compound is the rotational freedom around the single bond connecting the thiazole ring to the butynol (B8639501) moiety. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers that are likely to be populated at physiological temperatures. The flexibility of this linkage is crucial for how the molecule might adapt its shape to fit into a protein binding site.

MD simulations are also powerful for studying intermolecular interactions with solvent molecules (typically water) and other solutes. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the thiazole ring is a potential hydrogen bond acceptor. The π-system of the thiazole ring and the alkyne group can participate in π-π stacking or π-cation interactions with aromatic residues in a protein. The terminal alkyne itself can also form non-covalent interactions with protein side chains. nih.gov

The following table summarizes the potential intermolecular interactions involving this compound that could be investigated using MD simulations.

| Functional Group | Potential Interaction | Potential Partner in a Protein |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, His |

| Thiazole Nitrogen | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Asn, Gln |

| Thiazole Ring | π-π Stacking | Phe, Tyr, Trp, His |

| Alkyne (C≡C) | π-Alkyne Interactions | Aromatic residues, Cationic residues (e.g., Arg, Lys) |

| Terminal Alkyne C-H | Weak Hydrogen Bond Donor | Carbonyl oxygen of backbone or side chains |

Docking Studies of this compound Moieties within Protein Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Docking studies of this compound and its derivatives are crucial for identifying potential protein targets and understanding the structural basis of their biological activity.

In a typical docking study, a three-dimensional structure of a target protein is used as a receptor. The this compound moiety is then computationally placed into the protein's binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

The interactions predicted by docking are consistent with those studied by MD simulations. The hydroxyl group is a key feature for forming hydrogen bonds with polar residues in the binding site. The thiazole ring can engage in hydrophobic and aromatic interactions. academie-sciences.fr The terminal alkyne group, while often considered for its role in covalent inhibition, can also participate in non-covalent interactions that contribute to binding affinity. nih.govacs.org Studies have shown that terminal alkynes can interact with asparagine side chains through non-covalent forces. nih.gov

The results of docking studies can guide the design of derivatives with improved potency and selectivity. For example, if a docking simulation reveals a nearby hydrophobic pocket, a derivative with a lipophilic group at a suitable position on the thiazole ring could be synthesized to exploit this interaction.

Below is an illustrative table of docking results for this compound and hypothetical derivatives against a protein kinase, a common target for thiazole-containing inhibitors. nih.gov

| Compound | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| This compound | Parent Molecule | -6.5 | H-bond with Glu101 (hydroxyl), π-alkyne with Phe150 |

| Derivative A | 4-Methyl on thiazole | -6.8 | H-bond with Glu101, Hydrophobic interaction with Leu80 |

| Derivative B | 4-Phenyl on thiazole | -7.9 | H-bond with Glu101, π-π stacking with Phe150 |

| Derivative C | 5-Chloro on thiazole | -7.2 | H-bond with Glu101, Halogen bond with backbone carbonyl |

Retrosynthetic Analysis and Reaction Pathway Modeling

Computational tools can assist in devising synthetic routes to this compound. Retrosynthetic analysis involves breaking down the target molecule into simpler, commercially available starting materials.

A plausible retrosynthetic disconnection for this compound would be at the C-C bond between the thiazole ring and the butynol side chain. This leads to a thiazole synthon and a butynol synthon. The thiazole synthon could be a 2-lithiothiazole or a 2-thiazole Grignard reagent, which are common nucleophilic forms of thiazole. The butynol synthon would be an electrophilic species like 3-butyn-2-one (B73955).

Retrosynthetic Pathway:

(Illustrative retrosynthesis diagram)

Forward Synthesis:

The forward synthesis would involve the following steps:

Formation of 2-lithiothiazole: Thiazole can be deprotonated at the C2 position using a strong base like n-butyllithium at low temperatures. pharmaguideline.com

Nucleophilic addition: The 2-lithiothiazole is then reacted with 3-butyn-2-one. This reaction forms a lithium alkoxide intermediate.

Workup: The reaction is quenched with a proton source (e.g., water or a mild acid) to yield the final product, this compound.

Computational chemistry can model this reaction pathway to predict its feasibility and potential side products. DFT calculations can be used to determine the energies of reactants, intermediates, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, providing a theoretical basis for the observed reaction outcomes. For instance, the transition state for the nucleophilic attack of the 2-lithiothiazole on the carbonyl carbon of 3-butyn-2-one could be located and its structure and energy determined.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. laccei.org For derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target, such as an enzyme or receptor. nih.gov

To build a QSAR model, a dataset of derivatives with known biological activities (e.g., IC50 values) is required. For each derivative, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. laccei.org

Commonly used descriptors in QSAR studies of thiazole derivatives include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges on specific atoms.

Hydrophobic descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Steric descriptors: Molar refractivity.

Once the descriptors and biological activities are compiled, statistical methods like Multiple Linear Regression (MLR) are used to generate an equation that relates the descriptors to the activity. laccei.org A hypothetical QSAR equation for a series of this compound derivatives might look like this:

pIC50 = c0 + c1(LogP) + c2(Molar Refractivity) + c3(LUMO)

The following table provides an illustrative dataset for a hypothetical QSAR study on derivatives of this compound.

| Derivative (R group on thiazole) | pIC50 (Observed) | LogP | Molar Refractivity | LUMO (eV) |

|---|---|---|---|---|

| -H | 5.2 | 1.5 | 45.0 | -1.2 |

| -CH3 | 5.5 | 1.9 | 49.5 | -1.1 |

| -Cl | 5.8 | 2.2 | 50.0 | -1.4 |

| -OCH3 | 5.3 | 1.4 | 50.5 | -1.0 |

| -Ph | 6.1 | 3.5 | 65.0 | -1.5 |

Such a QSAR model, once validated, can be used to predict the biological activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds and accelerating the drug discovery process.

Advanced Spectroscopic and Analytical Methodologies for the Study of 2 Thiazol 2 Yl but 3 Yn 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 2-(Thiazol-2-yl)but-3-yn-2-ol. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, confirming the connectivity and stereochemistry of the molecule.

Given that this compound possesses a chiral center at the carbinolic carbon, NMR spectroscopy is crucial for its stereochemical and conformational analysis. The enantiomers, (R)- and (S)-2-(thiazol-2-yl)but-3-yn-2-ol, are known to exist. cymitquimica.commyskinrecipes.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the thiazole (B1198619) ring and the butynol (B8639501) side chain. The chemical shifts of the thiazole protons are influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms. In a deuterated solvent like CDCl₃, the thiazole protons typically appear at specific chemical shifts. researchgate.net The methyl group protons would appear as a singlet, while the acetylenic proton would also be a singlet at a characteristic downfield position. The hydroxyl proton's chemical shift is often broad and can vary with concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the thiazole ring, the quaternary carbon of the alcohol, the methyl carbon, and the two sp-hybridized carbons of the alkyne would all have characteristic chemical shifts. The chemical shifts of the thiazole ring carbons are particularly informative for confirming the substitution pattern. researchgate.net

Expected ¹H and ¹³C NMR Data